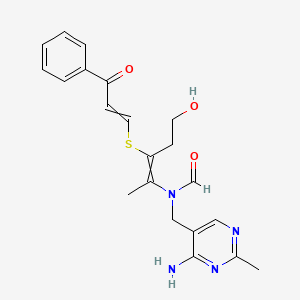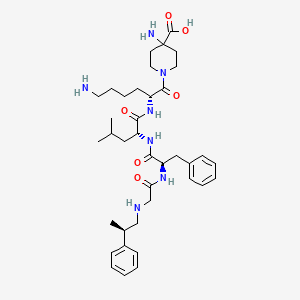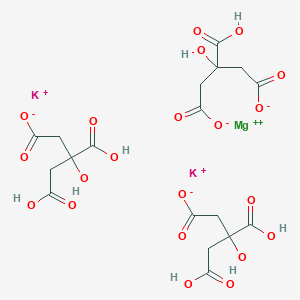
magnesium;dipotassium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;3-carboxy-3-hydroxypentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPC-5971 is a small molecule drug initially developed by Mission Pharmacal Company. It has been investigated primarily for its potential use in facilitating the passage of kidney stones after Shock Wave Lithotripsy treatment. The compound is designed to reduce the risk of complications from residual stone fragments by facilitating their passage, preventing blockage, and inhibiting the growth and enlargement of these fragments .
Chemical Reactions Analysis
MPC-5971 undergoes various chemical reactions, although detailed information on the specific types of reactions, common reagents, and conditions used is limited. Generally, small molecule drugs can undergo oxidation, reduction, substitution, and other types of reactions depending on their functional groups. The major products formed from these reactions would depend on the specific reagents and conditions employed.
Scientific Research Applications
MPC-5971 has been primarily studied for its application in nephrolithiasis (kidney stones). The compound has shown promise in reducing the risk of complications from residual stone fragments by facilitating their passage, preventing blockage, and inhibiting growth and enlargement. This is achieved by increasing urinary inhibitors against the growth and agglomeration of stone fragments and reducing urinary saturation of calcium oxalate and uric acid .
Mechanism of Action
The mechanism of action of MPC-5971 involves its ability to increase urinary inhibitors against the growth and agglomeration of stone fragments. By reducing urinary saturation of calcium oxalate and uric acid, MPC-5971 helps to prevent the formation and enlargement of kidney stones. This mechanism is crucial in reducing the risk of complications from residual stone fragments after Shock Wave Lithotripsy treatment .
Comparison with Similar Compounds
MPC-5971 can be compared with other compounds used in the treatment of nephrolithiasis. Similar compounds include potassium citrate, which is used to alkalinize the urine and prevent the formation of calcium oxalate stones, and thiazide diuretics, which reduce urinary calcium excretion. MPC-5971 is unique in its dual action of facilitating stone passage and inhibiting stone growth, making it a promising candidate for adjunct therapy in patients undergoing Shock Wave Lithotripsy .
Properties
Molecular Formula |
C18H20K2MgO21 |
|---|---|
Molecular Weight |
674.8 g/mol |
IUPAC Name |
magnesium;dipotassium;3-carboxy-3,5-dihydroxy-5-oxopentanoate;3-carboxy-3-hydroxypentanedioate |
InChI |
InChI=1S/3C6H8O7.2K.Mg/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;;2*+1;+2/p-4 |
InChI Key |
YARCYODLIRKFGQ-UHFFFAOYSA-J |
Canonical SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


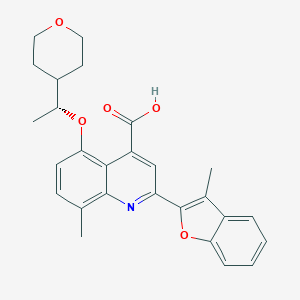
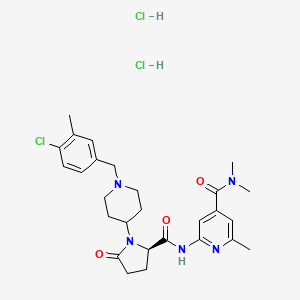
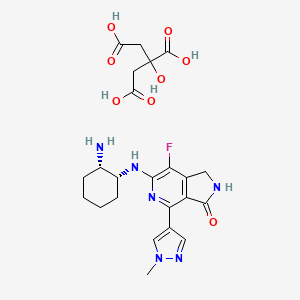
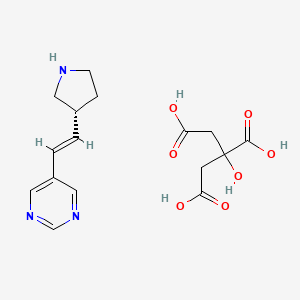


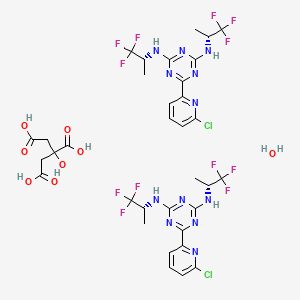
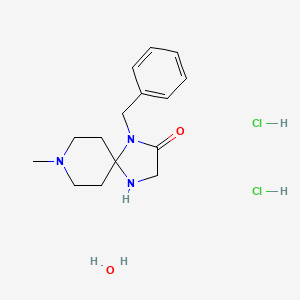

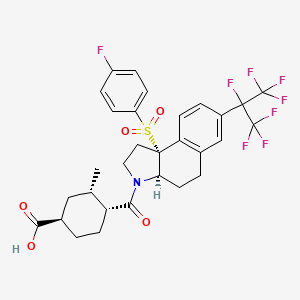
![6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10860210.png)
![[(1R,5R)-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B10860224.png)
